1-{2-Amino-1-[4-(dimethylamino)phenyl]ethyl}cyclopentane-1-carboxylic acid
Description
Properties
Molecular Formula |
C16H24N2O2 |
|---|---|
Molecular Weight |
276.37 g/mol |
IUPAC Name |
1-[2-amino-1-[4-(dimethylamino)phenyl]ethyl]cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C16H24N2O2/c1-18(2)13-7-5-12(6-8-13)14(11-17)16(15(19)20)9-3-4-10-16/h5-8,14H,3-4,9-11,17H2,1-2H3,(H,19,20) |
InChI Key |
AKPLZGSBNSAWBY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CN)C2(CCCC2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-Amino-1-[4-(dimethylamino)phenyl]ethyl}cyclopentane-1-carboxylic acid typically involves multi-step organic reactions. One common approach is to start with the appropriate cyclopentane derivative and introduce the amino and dimethylamino phenyl groups through a series of substitution and addition reactions. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Industrial methods also focus on optimizing the cost and efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-{2-Amino-1-[4-(dimethylamino)phenyl]ethyl}cyclopentane-1-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce primary or secondary amines.
Scientific Research Applications
1-{2-Amino-1-[4-(dimethylamino)phenyl]ethyl}cyclopentane-1-carboxylic acid is an organic compound with both amino and carboxylic acid functional groups, with the chemical formula and a molecular weight of 276.37 g/mol. It features a cyclopentane ring in its structure. The primary applications of this compound lie in medicinal chemistry. Interaction studies focus on its binding affinity and activity at various receptor sites, particularly glutamate receptors. Research suggests that compounds with similar structures may exhibit selective agonistic or antagonistic properties toward specific receptor subtypes, making them valuable in drug development.
Potential Applications
- Medicinal Chemistry The compound is primarily used in medicinal chemistry.
- Neurotransmitter systems It has potential biological activities, particularly in relation to central nervous system receptors. Compounds of this class are often investigated for their effects on neurotransmitter systems, especially those involving glutamate receptors.
- Synaptic Plasticity Research suggests that similar compounds may modulate synaptic plasticity.
- Neurodegenerative Diseases and Cognitive Function It has implications in neurodegenerative diseases and cognitive function.
- Drug Development Compounds with similar structures may exhibit selective agonistic or antagonistic properties toward specific receptor subtypes, making them valuable in drug development.
Structural Similarity
Several compounds share structural similarities with 1-{2-Amino-1-[4-(dimethylamino)phenyl]ethyl}cyclopentane-1-carboxylic acid.
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 1-{2-Amino-1-[4-methylphenyl]ethyl}cyclopentane-1-carboxylic acid | Similar cyclopentane structure with a methyl group | Potentially different biological activity due to methyl substitution |
| 1-{2-Amino-1-[4-(dimethylamino)phenyl]ethyl}cyclopentane-1-carboxylic acid | Contains dimethylamino group | May enhance solubility and bioavailability |
| 3-(4-isopropylphenyl)-3-amino-cyclopentanecarboxylic acid | Different cycloalkane structure | Offers insights into structure–activity relationships |
Mechanism of Action
The mechanism of action of 1-{2-Amino-1-[4-(dimethylamino)phenyl]ethyl}cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The amino and dimethylamino groups can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially modulating their activity. The compound’s structure allows it to fit into binding sites of target molecules, influencing biological processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cyclopentane Carboxylic Acid Derivatives
Cyclopentane rings substituted with amino and carboxylic acid groups are common in bioactive molecules. Key analogs include:
1-Amino-1-cyclopentanecarboxylic acid (CAS 52-52-8)
- Molecular Formula: C₆H₁₁NO₂
- Molecular Weight : 129.15 g/mol
- Melting Point : 320–322°C (decomposition)
- Key Features: Simplest analog with amino and carboxylic acid groups directly attached to cyclopentane. Lacks aromatic substituents, resulting in lower molecular weight and higher polarity compared to the target compound .
cis-2-Amino-1-cyclopentanecarboxylic acid (CAS 37910-65-9)
- Molecular Formula: C₆H₁₁NO₂
- Molecular Weight : 129.15 g/mol
- Melting Point : 218–220°C
- The absence of aromatic groups limits lipophilicity relative to the target compound .
Aromatic-Substituted Cyclopentane Derivatives
1-[2-Amino-1-(4-hydroxyphenyl)ethyl]cyclopentane-1-carboxylic acid (CAS 2060033-40-9)
- Molecular Formula: C₁₄H₁₉NO₃
- Molecular Weight : 249.31 g/mol
- Key Features: Structural similarity to the target compound but replaces the dimethylamino group with a hydroxyl group. The hydroxyl group increases polarity and hydrogen-bonding capacity, which may reduce membrane permeability compared to the dimethylamino analog .
Desvenlafaxine Succinate (CAS 386750-22-7)
- Molecular Formula: C₁₆H₂₅NO₂·C₄H₆O₄·H₂O
- Molecular Weight : 399.48 g/mol
- The succinate salt and cyclohexanol group enhance solubility, suggesting that similar salt formulations could optimize the target compound’s bioavailability .
Complex Spiro and Heterocyclic Analogs
2'-Cyclohexyl-1'-oxo-1,4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxylic acid (CAS 1239843-15-2)
- Molecular Formula: C₂₀H₂₅NO₃
- Molecular Weight : 327.42 g/mol
- Key Features: Incorporates a spirocyclic structure and isoquinoline ring. The bulky cyclohexyl group and fused aromatic system increase steric hindrance and reduce solubility compared to the target compound’s simpler cyclopentane-aryl design .
Key Research Findings
Cyclopentane derivatives with simpler substituents (e.g., CAS 52-52-8) exhibit higher melting points due to stronger intermolecular hydrogen bonding .
Synthetic Relevance: Reactions involving α-azido cyclopentanoate intermediates (, Scheme 66) suggest that the target compound’s aminoethyl side chain could be synthesized via Staudinger or reduction pathways .
Biological Activity
1-{2-Amino-1-[4-(dimethylamino)phenyl]ethyl}cyclopentane-1-carboxylic acid, commonly referred to as a cyclopentane derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its unique structural features, including a cyclopentane ring and a dimethylamino group, which may influence its interactions with biological targets.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C16H24N2O2
- IUPAC Name : 1-{2-Amino-1-[4-(dimethylamino)phenyl]ethyl}cyclopentane-1-carboxylic acid
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, particularly in the areas of anticancer and neuropharmacological effects. Below are detailed findings from various studies.
Anticancer Activity
A significant aspect of the biological activity of this compound is its potential as an anticancer agent. Studies have demonstrated that it can inhibit telomerase activity, which is crucial for cancer cell proliferation. For instance:
- Inhibitory Activity : The compound has shown an IC50 value of approximately 8.17 μM against human telomerase, indicating strong inhibitory potential .
- Antiproliferative Effects : In vitro assays on HepG2 cancer cell lines revealed an IC50 value of 6.5 μM, comparable to established chemotherapeutic agents like cisplatin .
Neuropharmacological Effects
The dimethylamino group suggests potential interactions with neurotransmitter systems. Preliminary studies indicate:
- CNS Activity : The compound may exhibit properties akin to other psychoactive substances, warranting further investigation into its effects on neurotransmitter pathways and potential applications in treating neurological disorders.
The proposed mechanism of action for the anticancer activity involves the inhibition of telomerase, which is often upregulated in cancer cells. By targeting this enzyme, the compound may effectively limit the replicative capacity of cancer cells, leading to reduced tumor growth.
Case Studies and Research Findings
Several studies have been conducted to explore the biological activity of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
